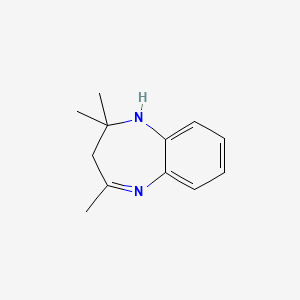
Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinoline derivatives involves multiple steps, including condensation, cyclization, hydrolysis, decarboxylation, and chlorination processes. For example, the synthesis of 4-chloro-8-methoxyquinoline, a related compound, was achieved from 2-anisidine and diethyl(ethoxymethylene) malonate through these steps, with an overall yield of 33.81%. This process was optimized and confirmed by 1H NMR and MS, demonstrating the complex and carefully controlled steps involved in synthesizing such compounds (Jiang Jia-mei, 2010).
Molecular Structure Analysis
Molecular structure analysis often involves crystallography and spectroscopy to determine the arrangement of atoms within a molecule. While specific studies on Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate's molecular structure are scarce, related compounds have been analyzed using X-ray crystallography, revealing detailed information about their crystal systems, space groups, and molecular dimensions. These analyses are crucial for understanding the chemical behavior and reactivity of the compound.
Chemical Reactions and Properties
The chemical reactions of Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate and its derivatives are influenced by its functional groups. Reactions such as esterification, halogenation, and nucleophilic attacks are common. For instance, the synthesis and application of ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate from the chlorotrimethylsilane-promoted Friedländer reaction showcase the compound's reactivity and potential for further chemical modifications (Yang Li et al., 2020).
Aplicaciones Científicas De Investigación
Chemical Synthesis and Conversion
Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate and its derivatives are primarily utilized in chemical synthesis. For instance, a study demonstrated the conversion of Ethyl 7-chloro-6-fluoro-4-ethoxyquinoline-3-carboxylate into other compounds by heating in different solvents, exploring the influence of these solvents on the conversion ratio and product mixture (Guo Hui, 1991). This highlights its role in producing varied chemical structures through reactive transformations.
Role in Synthesis of Heterocyclic Compounds
Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate is significant in the synthesis of heterocyclic compounds. For example, synthesis of 4-Chloro-8-methoxyquinoline from related compounds was achieved through a series of reactions, including condensation, cyclization, hydrolysis, and chlorination (Jiang Jia-mei, 2010). This process is crucial in producing compounds with potential pharmacological activities.
Applications in Organic Reactions and Antibacterial Agents
The compound and its variants are used in various organic reactions and have potential as antibacterial agents. A study demonstrated the ultrasound-promoted synthesis of 2-chloroquinolin-4-pyrimidine carboxylate derivatives from substituted 2,4-dichloroquinolines, showcasing moderate antibacterial activity against various bacteria (G. L. Balaji et al., 2013). This indicates its role in developing new antibacterial compounds.
Catalytic Reduction and NMR Studies
Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate is also important in studies related to catalytic reduction and nuclear magnetic resonance (NMR). For example, catalytic reduction of related compounds has been examined, highlighting the hydrogenation of pyridine and quinoline rings and side chains (L. I. Mastafanova et al., 1989). NMR studies of its derivatives provide insights into the chemical shifts and coupling constants, crucial for understanding the molecular structure and reactivity (B. Podányi et al., 1996).
Safety and Hazards
Propiedades
IUPAC Name |
ethyl 4-chloro-6-methoxyquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3/c1-3-18-13(16)10-7-15-11-5-4-8(17-2)6-9(11)12(10)14/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QURGQUFEJWWDRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30307938 | |
| Record name | ethyl 4-chloro-6-methoxyquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30307938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate | |
CAS RN |
22931-71-1 | |
| Record name | 22931-71-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196908 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 4-chloro-6-methoxyquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30307938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 4-chloro-6-methoxyquinoline-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-[(2-Hydroxyethyl)sulfanyl]benzoic acid](/img/structure/B1267774.png)




